3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-
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Overview
Description
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acyl-quinolin-2-one with substituted phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst such as indium(III) chloride and can be facilitated by microwave irradiation to improve yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoline ring.
Cyclization: The formation of the pyrazoloquinoline structure itself is a result of cyclization reactions involving condensation and subsequent ring closure.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby regulating blood sugar levels . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety but differ in their biological activities and chemical properties.
Pyrazole derivatives: These compounds have a pyrazole ring and exhibit different reactivity and applications.
Other pyrazoloquinolines: Compounds with similar structures but varying substituents can have different biological activities and therapeutic potentials.
The uniqueness of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
148581-62-8 |
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Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
8-butyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C20H19N3O/c1-2-3-7-14-10-11-18-16(12-14)19-17(13-21-18)20(24)23(22-19)15-8-5-4-6-9-15/h4-6,8-13,22H,2-3,7H2,1H3 |
InChI Key |
BIRVWAVIDBJNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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